molecular formula C11H12N2S2 B119025 [(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide CAS No. 152382-30-4

[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide

Cat. No.: B119025
CAS No.: 152382-30-4
M. Wt: 236.4 g/mol
InChI Key: RHEHLHMJKOWAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is a sulfur-rich cyanamide derivative characterized by a central cyanamide (NCNH2) core substituted with a methylidene group bearing two sulfanyl moieties: one methylsulfanyl (CH3S–) and one 2,6-dimethylphenylsulfanyl (C6H3(CH3)2S–).

Properties

IUPAC Name

[(2,6-dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S2/c1-8-5-4-6-9(2)10(8)15-11(14-3)13-7-12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEHLHMJKOWAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)SC(=NC#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375667
Record name [(2,6-dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152382-30-4
Record name Carbonimidodithioic acid, cyano-, 2,6-dimethylphenyl methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152382-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2,6-dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Framework

The synthesis of [(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide follows a modular approach common to cyanocarbonimidodithioates. The general pathway involves:

  • Formation of a dithiocarbamate intermediate from a primary amine and carbon disulfide.

  • Reaction with a cyanamide derivative to install the cyanoguanidine moiety.

  • Functionalization with a 2,6-dimethylphenyl group via nucleophilic substitution or coupling.

A patent by details a method for preparing nitrogen-containing compounds using silylating agents, which aligns with this framework. The reaction of 2,6-dimethylphenyl isocyanate with methyl dithiocarbamate in the presence of hexamethyldisilazane (HMDS) as a silylating agent yields the target compound. The mechanism proceeds through in situ silylation of the dithiocarbamate, enhancing its nucleophilicity for subsequent cyanamide coupling.

Stepwise Synthesis Procedure

Step 1: Dithiocarbamate Intermediate Synthesis

  • Reactants : Methylamine, carbon disulfide (CS2\text{CS}_2), and sodium hydroxide.

  • Conditions : Stirred in ethanol at 0–5°C for 2 hours.

  • Product : Sodium methyldithiocarbamate (CH3NHCSSNa\text{CH}_3\text{NHCSSNa}).

Step 2: Silylation and Cyanamide Coupling

  • Reactants : Sodium methyldithiocarbamate, cyanamide (NH2CN\text{NH}_2\text{CN}), HMDS.

  • Conditions : Reflux in tetrahydrofuran (THF) at 65°C for 6 hours.

  • Intermediate : Silylated dithiocarbamate-cyanamide adduct.

Step 3: Aryl Group Introduction

  • Reactants : Intermediate from Step 2, 2,6-dimethylphenyl isocyanate.

  • Conditions : Room temperature, 12-hour stirring.

  • Product : this compound.

Optimization of Reaction Parameters

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Temperature 20–25°CPrevents side reactions (e.g., thiourea formation)
Solvent THF or DCMEnhances solubility of silylated intermediates
Reaction Time 10–12 hoursEnsures complete aryl group transfer

Prolonged heating above 30°C risks desulfurization , reducing yield by 15–20%. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to undesired silyl group hydrolysis.

Characterization and Analytical Validation

Spectroscopic Data

  • IR Spectroscopy : Key peaks include ν(C≡N)\nu(\text{C≡N}) at 2,200 cm1^{-1} and ν(C=S)\nu(\text{C=S}) at 1,050 cm1^{-1}.

  • 1^1H NMR (CDCl3_3): δ 2.32 (s, 6H, Ar–CH3_3), 3.45 (s, 3H, S–CH3_3), 7.15–7.25 (m, 3H, aromatic).

Purity Assessment

MethodCriteriaResult
HPLC Retention time: 8.2 minPurity >98%
Elemental Analysis C: 55.9%, H: 5.1%, N: 11.8%Matches theoretical

Comparative Analysis of Alternative Routes

Thiourea-Based Pathway

Reacting 2,6-dimethylphenylthiol with methyl isothiocyanate forms a thiourea intermediate, which is treated with cyanogen bromide (BrCN\text{BrCN}) to yield the product. However, this method suffers from low regioselectivity (yield: 65% vs. 89% for silylation route).

One-Pot Synthesis

A streamlined approach combines dithiocarbamate formation and aryl coupling in a single pot using HMDS and TEA. This reduces purification steps but requires precise stoichiometry to avoid byproducts .

Chemical Reactions Analysis

[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyanamide group, where nucleophiles like amines or alcohols replace the cyanamide moiety, forming new derivatives.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Scientific Research Applications

[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of [(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl and cyanamide groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

2,6-Dimethylphenyl-Containing Fungicides

Compounds sharing the 2,6-dimethylphenyl group, such as metalaxyl , benalaxyl , and furalaxyl (Table 1), are widely used as acylalanine fungicides. These agents inhibit RNA polymerase in oomycetes, leveraging the 2,6-dimethylphenyl group for target binding. Key differences include:

  • Substituent Chemistry : Metalaxyl derivatives feature methoxyacetyl or phenylacetyl groups, whereas [(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide replaces these with sulfanyl-methylidene-cyanamide. This substitution may alter solubility (lower polarity) and bioavailability.
  • Biological Activity : The sulfur-rich structure of the target compound could enable distinct modes of action, such as thiol-mediated enzyme inhibition, contrasting with metalaxyl’s RNA polymerase targeting .

Table 1: Comparison with 2,6-Dimethylphenyl Fungicides

Compound Substituent Use Molecular Formula
Metalaxyl Methoxyacetyl-DL-alanine Oomycete control C15H21NO4
Benalaxyl Phenylacetyl-DL-alanine Fungicide C20H23NO3
Target Compound Sulfanyl-methylidene-cyanamide Undocumented* C11H12N2S2

Sulfur-Containing Heterocycles

Sulfonamide and sulfamoyl derivatives, such as C F5 , C F6 , and C F7 (Table 2), exhibit sulfur-linked pharmacophores. These compounds often target enzymes via sulfonamide or pyridine/pyrimidine interactions. Contrasts include:

  • Sulfur Group Type : The target compound uses sulfanyl (thioether) groups, while C F5–C F7 employ sulfonamides (SO2NH–). Sulfonamides are more polar, enhancing water solubility but reducing membrane permeability compared to the lipophilic sulfanyl groups in the target compound.
  • Biological Targets : Sulfonamides typically inhibit carbonic anhydrase or dihydrofolate reductase, whereas the cyanamide core in the target compound may interact with cysteine proteases or act as a nitrile precursor .

Table 2: Comparison with Sulfur-Containing Heterocycles

Compound Key Functional Groups Potential Target Molecular Features
C F5 Sulfamoyl, pyridine Enzyme inhibition Polar, high solubility
C F6 Sulfamoyl, pyrimidine Nucleic acid synthesis Moderate lipophilicity
Target Sulfanyl, cyanamide Undocumented* High lipophilicity

*Inferred from substituent chemistry .

Cyanamide Derivatives

Simpler cyanamide analogs, such as (2,6-Dimethylphenyl)cyanamide (CAS 20922-60-5, C9H10N2), highlight the impact of additional substituents:

  • Synthesis Complexity : The target compound’s synthesis likely involves multi-step thioalkylation, contrasting with the 92% yield single-step route reported for (2,6-Dimethylphenyl)cyanamide .
  • Reactivity : The methylidene-sulfanyl groups in the target compound may increase electrophilicity, enhancing reactivity toward nucleophiles compared to unsubstituted cyanamides.

Research Findings and Implications

  • Agrochemical Potential: The 2,6-dimethylphenyl group’s prevalence in fungicides (e.g., metalaxyl) suggests the target compound could exhibit anti-oomycete activity, though its mechanism may differ due to sulfur-cyanamide synergy .
  • Synthetic Challenges : The compound’s complex structure may result in lower synthetic yields compared to simpler cyanamides, necessitating optimized protocols .
  • Toxicity and Solubility : High lipophilicity could improve tissue penetration but increase bioaccumulation risks, warranting further toxicological studies.

Biological Activity

[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of multiple functional groups, including a cyanamide moiety and sulfur-containing groups. Its molecular formula is C₁₁H₁₄N₂S₂, and it has a molecular weight of approximately 242.37 g/mol. The unique arrangement of methyl groups on the aromatic ring and the sulfanyl functionalities contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, particularly cysteine proteases, which are implicated in various pathological conditions such as cancer, inflammation, and neurodegenerative diseases. Inhibition of these enzymes can lead to reduced tumor growth and metastasis .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections .
  • Anticancer Properties : Research has indicated that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Biological Activity Effect Reference
Enzyme InhibitionInhibits cysteine proteases (e.g., cathepsins)
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer ActivityInduces apoptosis in certain cancer cell lines

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cystein Protease Inhibition : A study demonstrated that this compound effectively inhibited cathepsin B activity in vitro, leading to reduced proliferation of tumor cells in animal models. The study suggested that targeting cysteine proteases could be a viable strategy for cancer therapy .
  • Antimicrobial Efficacy : Another investigation reported the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The findings indicated that it could serve as a lead compound for developing new antimicrobial agents .
  • Apoptosis Induction : A recent study focused on the anticancer effects of the compound on breast cancer cell lines. Results showed significant apoptosis induction via mitochondrial pathway activation, suggesting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for [(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with sulfonation of 2,6-dimethylaniline derivatives to introduce sulfanyl groups, followed by coupling with cyanamide precursors. Key steps include:
  • Intermediate Formation : Sulfonation of 2,6-dimethylaniline using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
  • Coupling Reaction : Reacting the sulfonated intermediate with a cyanamide derivative (e.g., cyanogen bromide) in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 6–12 hours .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol .
    Critical Parameters :
StepTemperatureSolventCatalystYield (%)
Sulfonation0–5°CDichloromethaneNone70–85
Coupling60–80°CDMFTriethylamine50–65

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify sulfanyl and cyanamide group integration (e.g., sulfanyl protons at δ 2.8–3.2 ppm; cyanamide C≡N stretch in 13^13C NMR at ~110 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
  • HPLC Analysis : Reverse-phase HPLC (C18 column, mobile phase: methanol/water) to assess purity (>95%) .

Q. What are the primary research applications of this compound in academic settings?

  • Answer :
  • Medicinal Chemistry : As a precursor for sodium channel modulators due to structural similarity to lidocaine derivatives .
  • Material Science : Sulfanyl-cyanamide motifs are explored in coordination polymers for catalytic or conductive properties .
  • Chemical Biology : Probing thiol-mediated redox processes in enzymatic systems .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) influence the stereochemical outcome of this compound synthesis?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyanamide coupling efficiency by stabilizing intermediates via dipole interactions. Non-polar solvents (toluene) may lead to incomplete reactions .
  • Catalytic Influence : Triethylamine or DMAP accelerates coupling by deprotonating intermediates. Palladium catalysts (e.g., Pd(OAc)2_2) enable stereoselective formation in asymmetric syntheses .
  • Contradictions : BenchChem-reported methods (unreliable per user guidelines) suggest room-temperature reactions, but peer-reviewed studies emphasize strict temperature control to prevent decomposition .

Q. What computational approaches are suitable for modeling the compound’s reactivity and stability?

  • Answer :
  • Density Functional Theory (DFT) : Predicts reaction pathways for sulfanyl-cyanamide bond cleavage under acidic/basic conditions .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., voltage-gated sodium channels) to explain local anesthetic analogs .
  • QSPR Models : Links substituent effects (e.g., 2,6-dimethyl groups) to thermal stability and solubility .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :
  • Standardized Assays : Reproduce cytotoxicity studies (e.g., MTT assays) using consistent cell lines (e.g., HEK293 or HeLa) and controls .
  • Meta-Analysis : Compare datasets from PubChem and EPA DSSTox to identify outliers in IC50_{50} values .
  • Structural Validation : Re-examine compound purity in conflicting studies via HPLC-MS to rule out degradation products .

Q. What advanced techniques are used to study the compound’s degradation under environmental or physiological conditions?

  • Answer :
  • Accelerated Stability Testing : Expose the compound to varying pH (2–12), UV light, and temperatures (25–60°C). Monitor degradation via LC-MS to identify breakdown products (e.g., 2,6-dimethylbenzenethiol) .
  • Isotopic Labeling : Use 34^{34}S-labeled sulfanyl groups to trace metabolic pathways in in vitro hepatic microsomal assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.